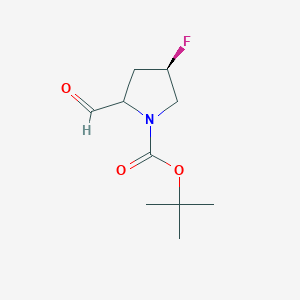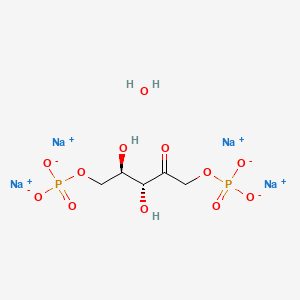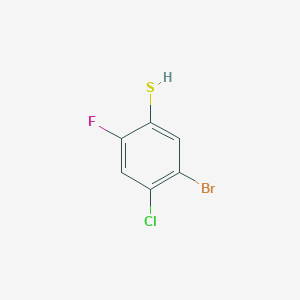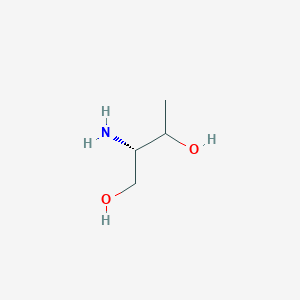
(5-Amino-2-fluoro-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10FNO. It is a white to light yellow solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its stability at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoro-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (5-Nitro-2-fluoro-4-methylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the compound is coupled with a halogenated precursor in the presence of a palladium catalyst. This reaction is performed in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate (K2CO3) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of (5-Amino-2-fluoro-4-methylphenyl)aldehyde or (5-Amino-2-fluoro-4-methylbenzoic acid).
Reduction: Formation of (5-Amino-2-fluoro-4-methylphenyl)amine or (5-Amino-2-fluoro-4-methylphenyl)alcohol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
(5-Amino-2-fluoro-4-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-Amino-2-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-4-fluoro-2-methylphenyl)methanol
- (5-Amino-2-fluoro-4-methylphenol)
- (5-Amino-2-fluoro-4-methylbenzoic acid)
Uniqueness
(5-Amino-2-fluoro-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluoro groups on the aromatic ring enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Properties
CAS No. |
1622003-69-3 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(5-amino-2-fluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10FNO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
PSCOIECOHNHQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



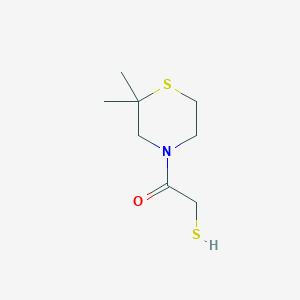
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
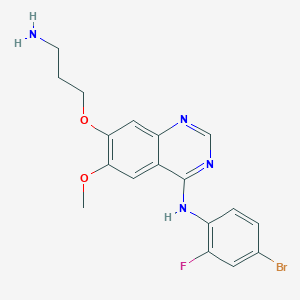
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
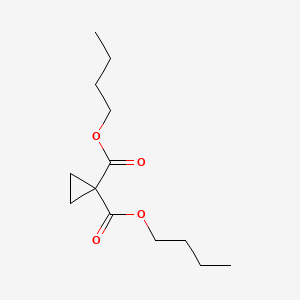

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
